

"7-Deacetoxytaxinine J" physical and chemical properties

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In-Depth Technical Guide to 7-Deacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus). As a member of the taxoid family, which includes the prominent anticancer drug paclitaxel (Taxol®), **7-Deacetoxytaxinine J** has attracted interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Deacetoxytaxinine J**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

7-Deacetoxytaxinine J possesses a complex polycyclic diterpenoid core structure characteristic of the taxane family. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 7-Deacetoxytaxinine J



Property	Value	Reference
CAS Number	18457-45-9	[1]
Molecular Formula	C37H46O10	[1]
Molecular Weight	650.77 g/mol	[1]
Appearance	White to off-white powder	Inferred from related compounds
Melting Point	169-171 °C (for the related 2-deacetoxytaxinine J)	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (for the related Taxinine J).	

Experimental Protocols Isolation of 7-Deacetoxytaxinine J from Taxus Species

The isolation of **7-Deacetoxytaxinine J** typically involves extraction from the bark or needles of Taxus species, followed by chromatographic purification. The following is a generalized workflow based on common practices for taxoid isolation.



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Caption: Generalized workflow for the isolation of **7-Deacetoxytaxinine J**.

Detailed Methodology:

Extraction: Dried and powdered plant material (e.g., bark of Taxus baccata) is exhaustively
extracted with methanol at room temperature.



- Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing taxoids is typically found in the ethyl acetate layer.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
 on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
- Preparative HPLC: Fractions enriched with 7-Deacetoxytaxinine J are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Spectroscopic Data and Structure Elucidation

The structure of **7-Deacetoxytaxinine J** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural assignment of **7- Deacetoxytaxinine J**. While a specific peer-reviewed publication detailing the complete NMR assignment for **7-Deacetoxytaxinine J** was not identified in the search, the following represents a typical data structure based on related taxoids.

Table 2: Representative ¹H and ¹³C NMR Data for a Taxane Skeleton



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	79.2	1.85 (m)
2	74.5	3.80 (d, 7.1)
3	46.8	2.30 (m)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

 Expected HRMS (ESI-TOF) m/z: [M+Na]⁺ calculated for C₃¬H₄₀O₁₀Na, expected around 673.2938.

Biological Activity and Signaling Pathways

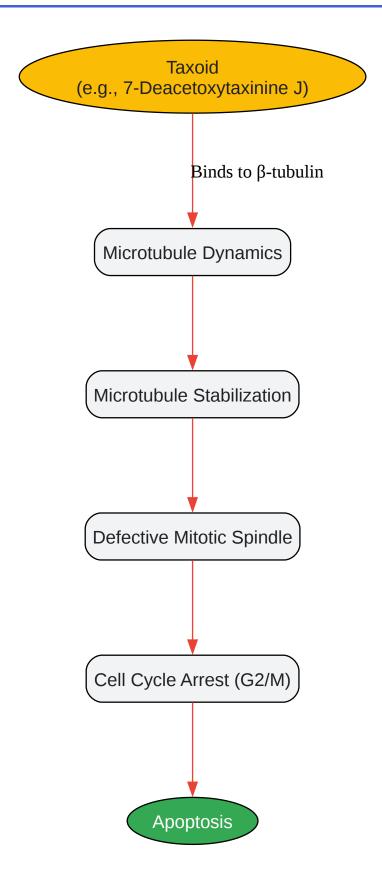
While research on the specific biological activities of **7-Deacetoxytaxinine J** is limited, studies on the related compound, 2-deacetoxytaxinine J, have demonstrated significant in vitro anticancer activity.

Anticancer Activity

2-Deacetoxytaxinine J has been shown to exhibit significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). This activity suggests that **7-**

Deacetoxytaxinine J may also possess anticancer properties, a common trait among taxane diterpenoids. The primary mechanism of action for many taxoids, including paclitaxel, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.





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Caption: Proposed mechanism of action for taxoids via microtubule stabilization.



Experimental Protocol for Cytotoxicity Assay (MTT Assay):

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of 7-Deacetoxytaxinine
 J for 24-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

7-Deacetoxytaxinine J is a complex natural product with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known physical and chemical properties, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activities, and mechanism of action, which will be crucial for realizing its therapeutic potential.

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